2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid
Description
Chemical Structure and Properties The compound 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid (molecular formula: C₁₅H₁₉NO₄, molecular weight: 275.3 g/mol) consists of a dihydroindole core modified with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetic acid moiety at the 3-position . The Boc group enhances stability by shielding reactive amines, making the compound suitable for synthetic intermediates in pharmaceuticals or agrochemicals. Key physicochemical properties include:
- Appearance: White to off-white solid (from analogous compounds in ).
- Solubility: Likely polar due to the carboxylic acid group, though exact data are unavailable.
- Stability: Stable under normal conditions but may decompose upon exposure to strong acids/bases .
The compound is primarily used in research settings, such as peptide synthesis or as a building block for bioactive molecules .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVKBEWRGPFIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321843-22-4 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Esterification and Amidation of the Acetic Acid Moiety
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:
-
Esterification: Reacts with alcohols under acidic or coupling conditions (e.g., DCC/DMAP) to form esters .
-
Amidation: Forms amides when treated with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Reagents and Conditions:
Boc Deprotection
The Boc group is cleaved under acidic conditions, exposing the secondary amine:
-
Trifluoroacetic Acid (TFA): Removes Boc in CH<sub>2</sub>Cl<sub>2</sub> at room temperature (2–4 h) .
-
HCl/Dioxane: Alternative for Boc removal, yielding the free amine hydrochloride salt .
Mechanistic Insight:
-
Protonation of the carbonyl oxygen weakens the Boc–N bond, leading to tert-butyl cation release and CO<sub>2</sub> generation .
Oxidation
The dihydroindole ring is oxidized to indole derivatives under mild conditions:
-
Aerial Oxidation: Spontaneous aromatization in solution forms indole derivatives (e.g., compound 9i from 8i ) .
-
Chemical Oxidants: MnO<sub>2</sub> or DDQ selectively oxidizes the ring without affecting the Boc group .
Reduction
-
Catalytic Hydrogenation: Reduces the dihydroindole to indoline derivatives (e.g., Pd/C, H<sub>2</sub>) .
-
Zn/HCl System: Reduces unsaturated bonds while preserving the Boc group (yields: 48–93%) .
Representative Data:
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 2a (unsaturated) | Zn/HCl | 4a (saturated) | 90% | |
| 5 (nitrile) | BH<sub>3</sub>/THF | 8 (amine) | 37 |
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's indole structure is significant in drug design, particularly for developing pharmaceuticals targeting various diseases. Indole derivatives are known for their biological activity, including anti-inflammatory and anticancer properties. The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the formation of complex molecules.
- Anticancer Research : Several studies have explored the anticancer potential of indole derivatives. Research indicates that compounds similar to 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential pathways through which these compounds exert their effects.
Organic Synthesis Applications
- Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
- Synthesis of Peptides and Proteins : The presence of the Boc group makes it an excellent candidate for peptide synthesis. The protection of amino groups during synthesis is crucial for assembling peptides without unwanted side reactions.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal examined the anticancer properties of several indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value comparable to established chemotherapeutics. The study concluded that further structural optimization could enhance its efficacy and selectivity.
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, researchers evaluated the effects of indole derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that this compound significantly reduced neuronal cell death and improved cell viability through the activation of antioxidant pathways.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
- Boc Group vs. Other Protecting Groups : The Boc group in the target compound offers superior stability compared to oxo () or thiophene carbonyl () groups, which may hydrolyze under acidic/basic conditions.
- Substituent Effects : Methyl and oxo groups () increase lipophilicity and acidity, respectively, altering solubility and reactivity. For example, the oxo group in lowers the pKa of the acetic acid moiety, enhancing ionization in physiological environments.
- Molecular Weight and Applications : Heavier compounds like the target (275.3 g/mol) and ’s tert-butylcarbamoyl derivative (288.4 g/mol) are more suited for solid-phase synthesis, whereas lighter analogs (e.g., ) may be used in solution-phase reactions.
Research and Industrial Relevance
- Drug Development : The Boc group’s stability makes the target compound valuable for multi-step syntheses, such as protease inhibitors or kinase modulators. highlights its use as a research-grade intermediate.
- Comparative Advantages : Unlike ’s carbamoyl derivative, the Boc group is easily removed under mild acidic conditions (e.g., TFA), enabling versatile downstream functionalization.
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid (CAS No. 1321843-22-4) is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- IUPAC Name : 2-(1-(tert-butoxycarbonyl)indolin-3-yl)acetic acid
- Purity : ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Its structure suggests potential interactions with neurotransmitter systems, particularly those related to acetylcholine and serotonin pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects :
- Antioxidant Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Antioxidant | Scavenges free radicals in various assays | |
| Anti-inflammatory | Modulates cytokine production |
Case Study: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in decreased apoptosis markers when exposed to oxidative stressors. The compound significantly increased cell viability compared to controls .
Case Study: Antioxidant Activity
In vitro assays revealed that the compound exhibited a concentration-dependent antioxidant effect, with IC50 values indicating potent scavenging activity against DPPH radicals. This suggests its potential use as an antioxidant agent in therapeutic applications targeting oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid?
- Methodological Answer : Synthesis typically involves Boc-protection of the indole nitrogen, followed by alkylation or coupling reactions. Evidence from similar compounds suggests using dichloromethane or DMF as solvents, with carbodiimide-based coupling agents (e.g., EDC/HOBt) for activating carboxylic acid intermediates . Reaction temperatures should be maintained between 0–25°C to avoid Boc-group cleavage. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Methodological Answer : Analytical techniques include:
- TLC : Monitor reaction progress using silica plates (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- NMR : Confirm Boc-group retention (δ ~1.4 ppm for tert-butyl protons) and indole backbone integrity (aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]+ ≈ 318.3 g/mol based on C₁₈H₂₃NO₄) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust control .
- Skin/Eye Protection : Nitrile gloves and safety goggles, as the compound may cause irritation (H315, H319) .
- Storage : Store at RT in airtight containers, away from strong acids/bases to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How does the Boc-protected indole scaffold influence the compound’s stability in aqueous vs. organic media?
- Methodological Answer : Stability studies under varying pH (e.g., PBS buffer vs. DMSO) reveal:
- Aqueous Media : Boc groups hydrolyze at pH < 4 or > 8, confirmed by LC-MS monitoring of tert-butanol byproducts .
- Organic Solvents : Stable in DMF or THF for >48 hours at 25°C .
- Experimental Design : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to quantify degradation .
Q. How can contradictions in reported biological activities of similar indole derivatives be resolved?
- Methodological Answer :
- Data Reconciliation : Cross-validate assays (e.g., compare IC₅₀ values in enzyme inhibition vs. cell-based assays) .
- Structural Comparisons : Use molecular docking to assess how substituent positions (e.g., indole-N vs. side-chain Boc) affect target binding .
- Meta-Analysis : Aggregate data from analogs (e.g., 2-{1-[(Boc)amino]indol-3-yl}propanoic acid) to identify structure-activity trends .
Q. What strategies mitigate side reactions during functionalization of the acetic acid moiety?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) before introducing substituents .
- Coupling Optimization : Use HATU instead of EDC for sterically hindered amines, reducing racemization .
- Byproduct Monitoring : Track dimerization via MALDI-TOF and adjust stoichiometry (1.2:1 reagent:substrate ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
